3-Anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)propan-1-one;hydrochloride
Overview
Description
3-Anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)propan-1-one;hydrochloride is an organic compound that belongs to the class of aromatic ketones. It features a complex structure with multiple functional groups, including aniline, methoxy, and nitro groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)propan-1-one;hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the core structure: This could involve a Friedel-Crafts acylation reaction to introduce the ketone group.
Introduction of the aniline group: This step might involve a nucleophilic substitution reaction where an aniline derivative is introduced.
Addition of the methoxy group: This could be achieved through an electrophilic aromatic substitution reaction.
Incorporation of the nitro group: This step might involve nitration using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)propan-1-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or sulfonyl chlorides.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)propan-1-one;hydrochloride would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, if it has antimicrobial properties, it might inhibit bacterial enzymes or disrupt cell membranes.
Comparison with Similar Compounds
Similar Compounds
3-Anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)propan-1-one: Without the hydrochloride group.
3-Anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)propan-1-ol: With an alcohol group instead of a ketone.
3-Anilino-3-(4-methoxyphenyl)-1-(4-aminophenyl)propan-1-one: With an amino group instead of a nitro group.
Uniqueness
The presence of the hydrochloride group in 3-Anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)propan-1-one;hydrochloride might enhance its solubility in water, making it more suitable for certain biological or industrial applications compared to its analogs.
Properties
IUPAC Name |
3-anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)propan-1-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4.ClH/c1-28-20-13-9-16(10-14-20)21(23-18-5-3-2-4-6-18)15-22(25)17-7-11-19(12-8-17)24(26)27;/h2-14,21,23H,15H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIFXMXMWJYOEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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